molecular formula C7H9FN2 B1499597 3-(Aminomethyl)-4-fluoroaniline CAS No. 771571-82-5

3-(Aminomethyl)-4-fluoroaniline

Cat. No.: B1499597
CAS No.: 771571-82-5
M. Wt: 140.16 g/mol
InChI Key: IAPWZQWCTVUHEA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₇H₉FN₂. The compound features an aminomethyl (-CH₂NH₂) substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, it serves as a precursor for the synthesis of imidazo[1,2-a]pyridine derivatives (used in kinase inhibitors) and quinazolinone-based therapeutics .

Properties

IUPAC Name

3-(aminomethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPWZQWCTVUHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668480
Record name 3-(Aminomethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771571-82-5
Record name 3-(Aminomethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3-(Aminomethyl)-4-fluoroaniline finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4-fluoroaniline exerts its effects depends on its specific application. For instance, in drug synthesis, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 140.16 g/mol
  • Functional Groups : Primary amine (-NH₂), fluorinated aromatic ring.
  • Reactivity: The electron-donating aminomethyl group enhances nucleophilic aromatic substitution (NAS) at the 4-fluoro position, while the fluorine atom stabilizes the ring via electron-withdrawing effects.

Comparison with Structurally Similar Compounds

The following table compares 3-(Aminomethyl)-4-fluoroaniline with analogous fluorinated anilines, focusing on substituent effects, physicochemical properties, and applications.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound -NH₂CH₂ (3), -F (4) C₇H₉FN₂ 140.16 Pharmaceutical intermediates (e.g., kinase inhibitors)
3-(Difluoromethyl)-4-fluoroaniline -CF₂H (3), -F (4) C₇H₆F₃N 161.12 Agrochemical synthesis (herbicides, fungicides)
4-Fluoro-m-toluidine -CH₃ (3), -F (4), -NH₂ (1) C₇H₈FN 139.15 Dye manufacturing, corrosion inhibitors
2-Fluoro-5-(trifluoromethyl)aniline -CF₃ (5), -F (2), -NH₂ (1) C₇H₅F₄N 179.11 Liquid crystal precursors, fluoropolymer additives
N,N-Diallyl-4-fluoroaniline -N(CH₂CH=CH₂)₂ (4), -F (1) C₁₂H₁₅FN 207.25 Crosslinking agents in polymer chemistry

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in this compound increases electron density at the aromatic ring, enhancing susceptibility to electrophilic attack. This contrasts with 3-(Difluoromethyl)-4-fluoroaniline, where the -CF₂H group withdraws electrons, reducing ring reactivity but improving thermal stability . Fluorine Position: In 4-Fluoro-m-toluidine, the fluorine atom at the 4-position directs electrophilic substitution to the 2- and 6-positions, whereas in 2-Fluoro-5-(trifluoromethyl)aniline, the -CF₃ group sterically hinders substitution at adjacent positions .

Research Findings and Trends

  • Pharmaceutical Optimization: Derivatives of this compound show higher bioavailability than non-fluorinated analogs due to fluorine’s metabolic stability .
  • Environmental Impact: Fluorinated anilines like 3-(Difluoromethyl)-4-fluoroaniline persist in soil longer than their non-fluorinated counterparts, raising regulatory concerns .

Biological Activity

3-(Aminomethyl)-4-fluoroaniline, a fluorinated aniline derivative, has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound is characterized by its amino group, which enhances its reactivity and biological activity. The following sections provide a comprehensive overview of its biological activities, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1379944-51-0
  • Molecular Formula : C7H9FN2
  • Molecular Weight : 140.16 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds in the fluoroaniline class often possess antibacterial and antifungal properties, making them suitable candidates for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the fluorine atom enhances lipophilicity, allowing better penetration into bacterial membranes .

Study on Antiplasmodial Activity

A notable study involved the synthesis of a hybrid compound incorporating this compound linked to a quinoline scaffold. This compound demonstrated improved antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The IC50 values for the synthesized compound were significantly lower than those for traditional antimalarial drugs, indicating its potential as a novel therapeutic agent .

Table 2: Antiplasmodial Activity Comparison

CompoundIC50 (nM) - CQ-sensitiveIC50 (nM) - CQ-resistant
Hybrid Compound4.6946.06
Chloroquine222>1000

Research Findings

Recent findings highlight the structural importance of the aminomethyl group in enhancing the biological activity of fluoroanilines. Structural-activity relationship (SAR) studies suggest that modifications to this group can lead to significant changes in potency and selectivity against various pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-4-fluoroaniline
Reactant of Route 2
3-(Aminomethyl)-4-fluoroaniline

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